What is the pKa and molecular weight of 4-(Methoxysulfamoyl)benzoic acid
What is the pKa and molecular weight of 4-(Methoxysulfamoyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 4-(Methoxysulfamoyl)benzoic acid, a sulfonamide derivative of benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the core physicochemical properties, including a detailed analysis of its molecular weight and acidity (pKa), outlines a plausible synthetic pathway and purification strategies, and discusses its potential applications as a versatile chemical intermediate. Furthermore, this guide presents an exemplary experimental protocol for pKa determination to underscore the principles of scientific integrity and self-validating methodologies.
Introduction
4-(Methoxysulfamoyl)benzoic acid, with the CAS Number 1087784-72-2, is an organic compound that integrates a benzoic acid moiety with a methoxysulfamoyl group. This unique structural combination makes it a subject of interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a sulfonamide functional group provides multiple reaction sites for chemical modification, positioning it as a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. Sulfonamides are a well-established class of compounds known for a wide spectrum of biological activities, and their derivatives are continuously explored for novel applications.[1] This guide aims to consolidate the available technical information on 4-(Methoxysulfamoyl)benzoic acid, offering field-proven insights into its properties and handling.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(Methoxysulfamoyl)benzoic acid are summarized below.
2.1 Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₅S | |
| Molecular Weight | 231.23 g/mol | |
| CAS Number | 1087784-72-2 | |
| Physical Form | Powder | |
| Synonym | 4-[(methoxyamino)sulfonyl]benzoic acid |
2.2 Acidity and pKa Analysis
The acidity of 4-(Methoxysulfamoyl)benzoic acid is primarily determined by the carboxylic acid group. The pKa value is a critical parameter for predicting its behavior in different pH environments, which is essential for designing synthetic reactions, purification protocols, and understanding its potential biological interactions.
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Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or sulfamoyl (-SO₂NH₂), increase acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[2][3]
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Electron-Donating Groups (EDGs) , like methoxy (-OCH₃), generally decrease acidity (raise the pKa) when at the para position due to their resonance effect.[2]
In 4-(Methoxysulfamoyl)benzoic acid, the sulfamoyl group is a strong electron-withdrawing group. For comparison, the related compound 4-Sulfamoylbenzoic acid (4-carboxybenzenesulfonamide) has a pKa of 3.50.[4][5] This demonstrates the significant acid-strengthening effect of the para-sulfamoyl group compared to unsubstituted benzoic acid.
The N-methoxy substituent on the sulfamoyl group in the target molecule is expected to have a minor electronic influence on the benzoic acid's carboxyl group compared to the dominant effect of the sulfonyl moiety. Therefore, it is reasonable to predict that the pKa of 4-(Methoxysulfamoyl)benzoic acid is approximately 3.5 - 3.8 . This value indicates that it is a stronger acid than benzoic acid.
Synthesis and Purification
The synthesis of sulfamoyl benzoic acid derivatives can be approached through several established organic chemistry reactions. Below is a proposed, logical synthetic route for 4-(Methoxysulfamoyl)benzoic acid, designed for clarity and reproducibility.
3.1 Proposed Synthetic Pathway
A plausible two-step synthesis starts from the commercially available 4-Sulfamoylbenzoic acid.
Step 1: Chlorination of 4-Sulfamoylbenzoic acid The first step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a standard transformation that prevents side reactions with the sulfonamide group in the subsequent step.
Step 2: Reaction with Methoxylamine The resulting sulfamoylbenzoyl chloride is then reacted with methoxylamine to form the final product.
The overall workflow is depicted in the diagram below.
Caption: Workflow for pKa determination via potentiometric titration.
5.4 Causality and Validation
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Why CO₂-free water? Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, which would interfere with the titration of the target acid and lead to inaccurate results.
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Why a standardized titrant? The concentration of the NaOH solution must be known with high accuracy to precisely calculate the moles of acid and determine the equivalence point.
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Self-Validation: The pKa is determined from the half-equivalence point on the titration curve. At this point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa. The shape of the titration curve itself serves as a validation of the experiment's success.
Safety Information
It is imperative to handle 4-(Methoxysulfamoyl)benzoic acid with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
4-(Methoxysulfamoyl)benzoic acid is a valuable chemical entity with significant potential, particularly as an intermediate in the synthesis of novel compounds for pharmaceutical research. Its key physicochemical properties, including a molecular weight of 231.23 g/mol and an estimated pKa in the range of 3.5-3.8, provide a solid foundation for its application. The synthetic and purification protocols outlined in this guide are based on established chemical principles, ensuring a logical and reproducible approach for researchers. As with all chemical research, a strong emphasis on safety and methodical experimentation is paramount for successful and meaningful outcomes.
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